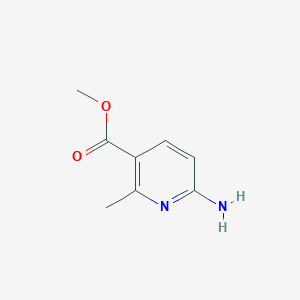

Methyl 6-amino-2-methylnicotinate

Vue d'ensemble

Description

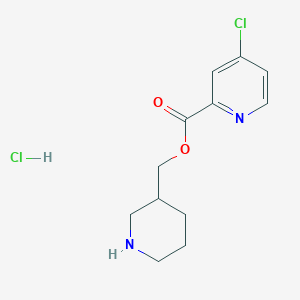

Methyl 6-amino-2-methylnicotinate is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It belongs to the class of nicotinate derivatives .

Synthesis Analysis

The synthesis of Methyl 6-amino-2-methylnicotinate involves the suspension of 6-Amino-2-methylnicotinic acid in methanol, followed by the addition of concentrated sulfuric acid. The mixture is then stirred under reflux for 18 hours. After cooling, an aqueous sodium hydroxide solution is added, and the mixture is extracted with chloroform. The organic layer is washed with saturated brine, and the solvent is evaporated to yield the title compound .Molecular Structure Analysis

The InChI code for Methyl 6-amino-2-methylnicotinate is1S/C8H10N2O2/c1-5-6 (8 (11)12-2)3-4-7 (9)10-5/h3-4H,1-2H3, (H2,9,10) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving Methyl 6-amino-2-methylnicotinate are not detailed in the search results, the compound is used in various chemical reactions and has promising potential in medicinal and industrial applications.Physical And Chemical Properties Analysis

Methyl 6-amino-2-methylnicotinate is a white crystalline powder . Its physical and chemical properties, such as boiling point, are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 6-amino-2-methylnicotinate: is utilized in the synthesis of various pharmaceutical compounds. Its role in drug design is significant due to its structural properties that can influence both pharmacodynamic and pharmacokinetic aspects of drug candidates . It is also used in the development of topical preparations for muscle and joint pain relief, leveraging its vasodilatory properties .

Analytical Chemistry

In analytical chemistry, Methyl 6-amino-2-methylnicotinate may be employed as a standard or reagent in chromatographic techniques. Its precise detection and quantification are crucial for the quality control of pharmaceuticals and complex biological samples .

Biochemistry Research

This compound plays a role in biochemistry research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays to elucidate the biochemical mechanisms within living organisms .

Material Science

Methyl 6-amino-2-methylnicotinate: has potential applications in material science, especially in the development of new materials with specific biochemical properties. Its molecular structure could be key in designing novel polymers or coatings with desired functionalities .

Environmental Science

In environmental science, derivatives of nicotinic acid, like Methyl 6-amino-2-methylnicotinate , are studied for their impact on ecosystems and their potential use in bioremediation processes. Understanding their environmental fate and transport is essential for assessing ecological risks .

Agriculture

The compound’s derivatives are explored for their use in agriculture, particularly in the synthesis of pesticides and herbicides. Research focuses on enhancing the efficacy of these compounds while minimizing their environmental footprint .

Safety and Hazards

Methyl 6-amino-2-methylnicotinate is classified as a warning signal word . Specific hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propriétés

IUPAC Name |

methyl 6-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEVWMZAZULDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716956 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-2-methylnicotinate | |

CAS RN |

872355-52-7 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)